![molecular formula C5H14N2 B2462348 2-(Aminomethyl)butan-1-amine CAS No. 57312-78-4](/img/structure/B2462348.png)
2-(Aminomethyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)butan-1-amine is an organic compound with the molecular formula C5H14N2 . It is classified as a primary amine , which means it has two hydrogen atoms and one alkyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)butan-1-amine consists of a butan-1-amine molecule with an additional aminomethyl group attached to the second carbon atom . The nitrogen atom in amines is sp3 hybridized, with its three substituents and one lone pair of electrons occupying the corners of a tetrahedron .Chemical Reactions Analysis
Amines, including 2-(Aminomethyl)butan-1-amine, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also participate in S N 2 reactions with alkyl halides .Scientific Research Applications
Polymerization Processes : A study investigated the Michael addition polymerizations of trifunctional amines with 1,4-butanediol diacrylate. 2-(Aminomethyl)butan-1-amine and similar amines were used to form linear poly(amino ester)s through specific reaction sequences, demonstrating the importance of these amines in polymer chemistry (Wu et al., 2004).
Biocatalytic Synthesis : The biocatalytic synthesis of short chiral alkyl amines, using amine dehydrogenases, highlighted the utility of 2-(Aminomethyl)butan-1-amine in producing small 2-aminoalkanes. This is significant in the chemical industry for synthesizing various pharmaceuticals (Laurine Ducrot et al., 2021).
Solution-Phase Synthesis : Research on solution-phase synthesis and its application in cellular bioassays explored the use of butan-1-amine and related compounds in amide bond formation, indicating the relevance of 2-(Aminomethyl)butan-1-amine in developing potential therapeutic compounds (L. Chiang et al., 2009).
Biobased Polymers : A review on biobased amines, including 2-(Aminomethyl)butan-1-amine, focused on their synthesis and use as monomers for various polymers, highlighting their growing interest in different applications such as automotive and aerospace (V. Froidevaux et al., 2016).
Enzymatic Kinetic Resolution : The study on the enzymatic kinetic resolution of primary amines, including 2-amino-4-phenyl-butane, at high temperatures, showed the potential of 2-(Aminomethyl)butan-1-amine in producing enantiomerically pure compounds, important in pharmaceutical synthesis (M. Nechab et al., 2007).
Mechanism of Action
Target of Action
2-(Aminomethyl)butan-1-amine, also known as 1,3-Propanediamine, 2-ethyl , is a primary aliphatic amine . It is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The primary targets of this compound are bacterial membranes .
Mode of Action
The compound interacts with bacterial membranes, promoting membrane permeability . This increased permeability allows antibiotics to reach their intracellular targets more effectively . The compound’s mode of action is thought to be the last frontier in antibacterial development due to its low propensity for resistance emergence and rapid bactericidal effect .
Biochemical Pathways
For instance, they are involved in the synthesis of proteins, alkaloids, and amines, among other biological molecules .
Pharmacokinetics
The compound’s boiling point is reported to be between 176-178 °c , and it has a molecular weight of 102.18 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 2-(Aminomethyl)butan-1-amine is the increased permeability of bacterial membranes, which enhances the efficacy of antibiotics . This leads to a rapid bactericidal effect and a low propensity for resistance emergence .
properties
IUPAC Name |
2-ethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXTZKCNKVYLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.